Product packaging for 2-(bromomethyl)-1-ethyl-1H-pyrrole(Cat. No.:)

2-(bromomethyl)-1-ethyl-1H-pyrrole

Cat. No.: B13953512
M. Wt: 188.06 g/mol
InChI Key: UBSJBKYPEGGJQT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-ethyl-1H-pyrrole (CAS 1420850-37-8) is a valuable functionalized pyrrole derivative of significant interest in advanced heterocyclic synthesis and medicinal chemistry research . The compound features a bromomethyl group at the 2-position of a 1-ethyl-pyrrole core, which acts as a highly versatile electrophilic synthon . The bromide is an excellent leaving group, making the molecule ideally suited for nucleophilic substitution reactions (typically following an S_N2 mechanism) to form new carbon-heteroatom and carbon-carbon bonds . This reactivity allows researchers to readily introduce the 1-ethyl-1H-pyrrol-2-ylmethyl moiety into more complex molecular architectures by reacting it with a wide range of nucleophiles, including amines, alcohols, thiols, and enolates . The pyrrole heterocycle is a fundamental scaffold found in numerous natural products and pharmaceuticals with a broad spectrum of biological activities, including antibacterial, anticancer, and antioxidant properties . The development of synthetic methodologies to access and functionalize pyrrole derivatives is therefore a central theme in drug discovery . As a building block, this compound enables the fine-tuning of electronic and steric properties, which can influence binding affinity to biological targets and optimize pharmacokinetic profiles . Its applications extend to the synthesis of fused heterocyclic systems and complex natural product analogs . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Appropriate safety procedures should be followed when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10BrN B13953512 2-(bromomethyl)-1-ethyl-1H-pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1-ethylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN/c1-2-9-5-3-4-7(9)6-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSJBKYPEGGJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromomethyl 1 Ethyl 1h Pyrrole

Precursors and Starting Material Considerations: Focus on 1-Ethyl-1H-pyrrole and its Derivatives

The primary precursor for the synthesis of 2-(bromomethyl)-1-ethyl-1H-pyrrole is 1-ethyl-1H-pyrrole . nist.gov This starting material possesses the necessary N-ethyl substituent and a pyrrole (B145914) core amenable to further functionalization. The choice of 1-ethyl-1H-pyrrole is crucial as it directs the subsequent bromination to the desired position.

PropertyValue
Molecular Formula C₆H₉N
Molecular Weight 95.14 g/mol
CAS Number 617-92-5

Table 1: Physicochemical Properties of 1-Ethyl-1H-pyrrole. nist.gov

Derivatives of 1-ethyl-1H-pyrrole can also serve as starting materials. For instance, ethyl 1H-pyrrole-2-carboxylate can be N-ethylated and then subjected to reduction and subsequent bromination. nih.gov However, this multi-step approach is less direct than starting with 1-ethyl-1H-pyrrole. Another potential precursor is 1-(2-bromoethyl)-1H-pyrrole , although its use would necessitate a different synthetic strategy to introduce the bromomethyl group at the 2-position. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Bromination Strategies for Side-Chain Functionalization

The introduction of a bromomethyl group onto the 1-ethyl-1H-pyrrole ring is a critical step that can be achieved through various bromination strategies.

N-Bromosuccinimide (NBS)-Mediated Bromination Protocols

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination, particularly at allylic and benzylic positions. organic-chemistry.orgmasterorganicchemistry.com In the context of 1-ethyl-1H-pyrrole, NBS provides a source of bromine radicals under appropriate conditions, leading to the desired side-chain functionalization. The reaction is typically carried out in a non-polar solvent to minimize competing ionic reactions. organic-chemistry.org

Radical Initiator Systems and Catalytic Approaches for Regioselective Bromomethylation

To enhance the efficiency and regioselectivity of the bromination, a radical initiator is often employed in conjunction with NBS. semanticscholar.org Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. These initiators decompose upon heating or UV irradiation to generate radicals that propagate the chain reaction, favoring the formation of the 2-(bromomethyl) product. Catalytic approaches, while less common for this specific transformation, could potentially involve transition metal catalysts to control the regioselectivity.

Optimization of Reaction Conditions: Solvent Effects, Temperature Control, and Inert Atmosphere Requirements

The success of the bromination reaction hinges on careful optimization of reaction conditions.

Solvent: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) are often preferred to facilitate the radical pathway and suppress the formation of ring-brominated byproducts.

Temperature: Temperature control is essential to manage the rate of reaction and prevent undesired side reactions. The reaction is typically initiated at a lower temperature and then gradually warmed to ensure controlled radical generation.

Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is crucial to prevent the quenching of radical intermediates by atmospheric oxygen, which can lead to the formation of unwanted byproducts and lower yields.

Industrial-Scale Synthetic Approaches and Process Intensification Considerations

Scaling up the synthesis of this compound for industrial production requires careful consideration of safety, cost-effectiveness, and process efficiency. While specific industrial-scale protocols for this compound are not widely published, general principles of process intensification can be applied. This may include the use of flow chemistry reactors to improve heat and mass transfer, minimize reaction volumes, and enhance safety. Continuous processing can also lead to more consistent product quality and higher throughput compared to batch processes. The choice of reagents and solvents will also be influenced by cost, availability, and environmental impact on an industrial scale.

Isolation and Purification Techniques for Synthetic Intermediates and Final Products in Research Scale

After the synthesis, the crude product mixture contains the desired this compound, unreacted starting materials, byproducts, and the succinimide (B58015) formed from NBS. A typical workup procedure involves washing the reaction mixture with an aqueous solution to remove water-soluble impurities. researchgate.net

Subsequent purification is generally achieved through column chromatography on silica (B1680970) gel. semanticscholar.org The choice of eluent is critical for achieving good separation. A mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate, is commonly used, with the polarity gradually increased to elute the product. The purified fractions are then combined, and the solvent is removed under reduced pressure to yield the final product. The purity of the isolated compound is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactivity and Synthetic Transformations of 2 Bromomethyl 1 Ethyl 1h Pyrrole

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary mode of reactivity for 2-(bromomethyl)-1-ethyl-1H-pyrrole involves the displacement of the bromide ion by a diverse array of nucleophiles. The bromomethyl group, being analogous to a benzylic halide, readily participates in SN2 reactions. This reactivity is a cornerstone for introducing various functional groups onto the pyrrole (B145914) scaffold.

Formation of Carbon-Nitrogen Bonds: Amination and Alkylation with Amines

The reaction of this compound with primary and secondary amines provides a direct route to 2-(aminomethyl)-1-ethyl-1H-pyrrole derivatives. This amination process is a fundamental method for forging carbon-nitrogen bonds. The reaction typically proceeds under basic conditions to neutralize the hydrogen bromide byproduct. A variety of amines can be utilized, leading to a library of substituted pyrroles with potential applications in pharmaceutical and agrochemical research.

Detailed Research Findings: While specific studies on this compound are not extensively documented in publicly available literature, the reactivity is analogous to other activated heterocyclic methyl bromides. For instance, the alkylation of amines is a well-established transformation. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534).

AmineBaseSolventProduct
DiethylamineK₂CO₃Acetonitrile2-((Diethylamino)methyl)-1-ethyl-1H-pyrrole
AnilineEt₃NDMF1-Ethyl-2-((phenylamino)methyl)-1H-pyrrole
PiperidineK₂CO₃Acetonitrile1-Ethyl-2-(piperidin-1-ylmethyl)-1H-pyrrole

This table represents expected products based on established reactivity patterns of similar compounds.

Formation of Carbon-Oxygen Bonds: Alkoxides and Hydroxylation Reactions

The synthesis of ethers and alcohols from this compound can be achieved through reactions with alkoxides and hydroxide (B78521), respectively. The reaction with sodium or potassium alkoxides in the corresponding alcohol as a solvent leads to the formation of 2-(alkoxymethyl)-1-ethyl-1H-pyrroles. Hydroxylation to yield (1-ethyl-1H-pyrrol-2-yl)methanol is typically accomplished using a hydroxide source in a solvent mixture containing water.

Detailed Research Findings: The Williamson ether synthesis is a classic and reliable method that can be applied here. The reaction of the bromomethylpyrrole with a chosen alkoxide, such as sodium ethoxide in ethanol (B145695), would be expected to proceed smoothly to the corresponding ether. For hydroxylation, aqueous base conditions are effective.

NucleophileSolventProduct
Sodium methoxideMethanol1-Ethyl-2-(methoxymethyl)-1H-pyrrole
Sodium phenoxideDMF1-Ethyl-2-(phenoxymethyl)-1H-pyrrole
Potassium hydroxideDioxane/Water(1-Ethyl-1H-pyrrol-2-yl)methanol

This table illustrates expected outcomes from well-known nucleophilic substitution reactions.

Formation of Carbon-Sulfur Bonds: Thiolation and Sulfonylation

The introduction of sulfur-containing moieties can be readily accomplished. Thiolation, the reaction with thiols, yields thioethers, while reaction with sulfinate salts can lead to sulfones. These reactions are valuable for the synthesis of compounds with potential biological activity. For example, the reaction of this compound with a thiol in the presence of a base affords the corresponding 2-((alkylthio)methyl) or 2-((arylthio)methyl) derivative. A notable example from related chemistry is the reaction of 2-(bromomethyl)-1,3-thiaselenole with 1-methyl-1H-imidazole-2-thiol, which proceeds readily, highlighting the propensity of such substrates to form C-S bonds. researchgate.net

Detailed Research Findings: The formation of thioethers is typically efficient. The reaction can be carried out using a thiol and a base like sodium hydroxide or triethylamine in a solvent such as ethanol or THF. For sulfonylation, sodium arylsulfinates are effective nucleophiles to form sulfones.

NucleophileBaseSolventProduct
EthanethiolNaOHEthanol1-Ethyl-2-((ethylthio)methyl)-1H-pyrrole
ThiophenolEt₃NTHF1-Ethyl-2-((phenylthio)methyl)-1H-pyrrole
Sodium p-toluenesulfinateDMF1-Ethyl-2-(((4-methylphenyl)sulfonyl)methyl)-1H-pyrrole

This table provides representative examples of C-S bond-forming reactions based on established chemical principles.

Transition Metal-Catalyzed Cross-Coupling Reactions

While less common for benzylic-type halides compared to aryl halides, transition metal-catalyzed cross-coupling reactions represent a powerful method for creating carbon-carbon and carbon-nitrogen bonds from this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. nih.gov Although it traditionally couples aryl or vinyl halides with boronic acids, its application has been extended to include benzylic halides. d-nb.info In the context of this compound, this reaction would involve coupling with an arylboronic acid in the presence of a palladium catalyst and a base to yield 2-arylmethyl-1-ethyl-1H-pyrroles. The choice of ligand for the palladium catalyst is crucial for a successful transformation. Research on the Suzuki-Miyaura coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) has shown that the reaction can occur selectively at an aryl bromide site over a bromomethyl site, indicating that specific catalytic systems are required to target the C(sp³)-Br bond. d-nb.infonih.gov

Detailed Research Findings: For the coupling of benzylic bromides, catalysts with bulky, electron-rich phosphine (B1218219) ligands are often employed. The use of potassium aryltrifluoroborates has also been reported to be effective in the coupling of benzylic halides.

Arylboronic AcidCatalystLigandBaseProduct
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄2-Benzyl-1-ethyl-1H-pyrrole
4-Methoxyphenylboronic acidPd₂(dba)₃RuPhosCs₂CO₃1-Ethyl-2-(4-methoxybenzyl)-1H-pyrrole
Naphthalene-2-boronic acidPd(PPh₃)₄-Na₂CO₃1-Ethyl-2-(naphthalen-2-ylmethyl)-1H-pyrrole

This table presents plausible conditions for the Suzuki-Miyaura coupling based on literature for similar benzylic halides.

Buchwald-Hartwig Amination and Related C-N Cross-Couplings

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.org Its application to C(sp³)-Br bonds, such as in this compound, is a more recent development and provides an alternative to classical nucleophilic substitution for the synthesis of complex amines. This method can be advantageous when dealing with less nucleophilic amines or when milder reaction conditions are required.

Detailed Research Findings: The success of Buchwald-Hartwig amination on C(sp³)-halides is highly dependent on the ligand used. Sterically hindered, electron-rich phosphine ligands are generally required to facilitate the catalytic cycle. The reaction is carried out in the presence of a strong, non-nucleophilic base, such as sodium tert-butoxide.

AmineCatalystLigandBaseProduct
AnilinePd₂(dba)₃BrettPhosNaOtBuN-(1-Ethyl-1H-pyrrol-2-yl)methyl)aniline
CarbazolePd(OAc)₂XPhosK₃PO₄9-((1-Ethyl-1H-pyrrol-2-yl)methyl)-9H-carbazole
MorpholinePd(OAc)₂RuPhosCs₂CO₃4-((1-Ethyl-1H-pyrrol-2-yl)methyl)morpholine

This table outlines representative catalytic systems for the Buchwald-Hartwig amination of a benzylic-type halide.

Other Metal-Mediated Functionalization Pathways (e.g., Stille, Sonogashira, Negishi Couplings if applicable)

The bromomethyl group of this compound serves as a versatile handle for carbon-carbon bond formation through various metal-mediated cross-coupling reactions. While direct examples for this specific substrate are not extensively documented in the literature, the reactivity of similar aryl and vinyl halides provides a strong basis for predicting its behavior in reactions like the Sonogashira coupling.

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org This reaction is known for its mild conditions, often proceeding at room temperature, which helps in the synthesis of complex molecules. wikipedia.org The general applicability of Sonogashira coupling has been demonstrated in the synthesis of various substituted alkynes, which are crucial intermediates for pharmaceuticals and organic materials. beilstein-journals.org For instance, the reaction has been used to synthesize 1,2,4-substituted pyrroles from N-(2-bromoallyl) precursors, showcasing the utility of a C-Br bond in forming new C-C bonds under palladium-copper catalysis. organic-chemistry.org A tandem click/Sonogashira reaction of 1-(bromomethyl)-4-iodobenzene has also been reported, indicating that the bromomethyl moiety can be compatible with the conditions required for the coupling at an aryl halide position. nih.gov

Given that the C(sp³)-Br bond in the benzylic-like position of this compound is highly activated, it is expected to be a suitable substrate for palladium-catalyzed cross-coupling reactions. The mechanism would likely involve the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organometallic reagent (organotin for Stille, organozinc for Negishi, or a copper acetylide for Sonogashira) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Potential Metal-Mediated Cross-Coupling Reactions This table presents hypothetical applications of cross-coupling reactions to this compound based on established methodologies.

Coupling ReactionOrganometallic ReagentCatalyst System (Typical)Potential Product
Sonogashira Terminal Alkyne (R-C≡CH)Pd(PPh₃)₄ / CuI / Base (e.g., NEt₃)1-Ethyl-2-(alkynylmethyl)-1H-pyrrole
Stille Organostannane (R-SnBu₃)Pd(PPh₃)₄1-Ethyl-2-(substituted methyl)-1H-pyrrole
Negishi Organozinc (R-ZnCl)Pd(PPh₃)₄1-Ethyl-2-(substituted methyl)-1H-pyrrole

Electrophilic and Radical Reactions Involving the Pyrrole Ring and its Side Chain

Electrophilic Aromatic Substitution Patterns in N-Substituted Pyrroles

The pyrrole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). pearson.compearson.com The nitrogen atom's lone pair is delocalized into the ring, increasing the electron density of the ring carbons and making it significantly more reactive than benzene. libretexts.org

In N-substituted pyrroles such as this compound, the substitution pattern is governed by both the activating N-ethyl group and the deactivating (by induction) but directing 2-(bromomethyl) group. Generally, electrophilic attack on the pyrrole ring occurs preferentially at the C2 (or α) position, as the resulting carbocation intermediate is stabilized by more resonance structures compared to attack at the C3 (or β) position. onlineorganicchemistrytutor.comvedantu.com

Radical-Mediated Transformations and Mechanistic Investigations

The bromomethyl group in this compound is susceptible to radical reactions. Homolytic cleavage of the C-Br bond can be initiated using radical initiators like azobisisobutyronitrile (AIBN) or photochemically. The resulting 1-ethyl-1H-pyrrol-2-ylmethyl radical is a key intermediate that can participate in various transformations.

A prominent example of such reactivity is radical cyclization. Studies on related systems, such as o-bromophenyl-substituted pyrroles, have shown that intramolecular radical arylation can be achieved using a radical initiator and a trapping agent like tris(trimethylsilyl)silane, ((TMS)₃SiH). beilstein-journals.org This methodology allows for the synthesis of complex polycyclic heteroaromatic structures. beilstein-journals.org Applying this logic, if an appropriate unsaturated moiety were present elsewhere in a molecule containing the this compound unit, an intramolecular radical cyclization could be envisioned.

The general mechanism for a radical transformation would involve:

Initiation: Generation of a radical from an initiator (e.g., AIBN).

Propagation: The initiator radical abstracts the bromine atom from this compound to form the 1-ethyl-1H-pyrrol-2-ylmethyl radical. This radical can then react with another species, for example, by adding across a double bond in an intramolecular cyclization or reacting with a hydrogen donor in a reduction reaction.

Termination: Combination of two radical species to form a stable molecule.

These radical-mediated transformations offer a powerful synthetic route that is complementary to ionic reaction pathways.

Redox Chemistry: Oxidation and Reduction of the Bromomethyl Group

Conversion to Aldehyde and Carboxylic Acid Derivatives

The bromomethyl group is at the same oxidation level as an alcohol and can be readily oxidized to the corresponding aldehyde and subsequently to the carboxylic acid.

Oxidation to Aldehyde: The conversion of the bromomethyl group to an aldehyde (1-ethyl-1H-pyrrole-2-carbaldehyde) can be achieved through various methods. One common approach is the Kornblum oxidation, which involves reacting the alkyl halide with dimethyl sulfoxide (B87167) (DMSO) in the presence of a base. Another method involves the Sommelet reaction. A novel method for synthesizing pyrrole-2-carbaldehydes involves a copper-catalyzed oxidative annulation where a C(sp³)-H bond is oxidized to a C=O bond using molecular oxygen as the oxidant. organic-chemistry.org This suggests that direct oxidation of the methyl group (after reduction of the bromide) or a related precursor is feasible. organic-chemistry.org

Oxidation to Carboxylic Acid: Further oxidation of the resulting aldehyde, or direct oxidation of the bromomethyl group, yields the corresponding carboxylic acid (1-ethyl-1H-pyrrole-2-carboxylic acid). Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The synthesis of pyrrole-2-carboxylic acid esters has been reported from precursors like 2-pyrrolyl trichloromethyl ketones, which are then treated with sodium ethoxide. orgsyn.org This highlights a pathway to access the carboxylic acid functionality at the C2 position.

Table 2: Oxidation Products of this compound

Starting MaterialTarget ProductTypical Reagents
This compound1-Ethyl-1H-pyrrole-2-carbaldehydeDMSO, NaHCO₃ (Kornblum Oxidation)
1-Ethyl-1H-pyrrole-2-carbaldehyde1-Ethyl-1H-pyrrole-2-carboxylic acidAg₂O, NaOH; or KMnO₄
This compound1-Ethyl-1H-pyrrole-2-carboxylic acidStrong oxidants (e.g., KMnO₄)

Reductive Debromination and Alkylation

Reductive Debromination: The bromine atom of the bromomethyl group can be removed and replaced with a hydrogen atom in a process known as reductive debromination. This transformation yields 1-ethyl-2-methyl-1H-pyrrole. This can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (H₂ gas with a palladium catalyst on carbon, Pd/C) or using hydride reagents like tributyltin hydride (Bu₃SnH) in a radical-mediated process.

Alkylation: The C-Br bond in this compound is activated towards nucleophilic substitution, making the compound an excellent alkylating agent. It can react with a wide range of nucleophiles (e.g., amines, thiolates, carbanions) to introduce the 1-ethyl-1H-pyrrol-2-ylmethyl moiety into other molecules. This reaction is a cornerstone of its synthetic utility. Palladium-catalyzed C-H alkylation methods have also been developed for electron-deficient pyrroles, although these typically involve alkylation of the pyrrole ring itself rather than substitution at a side chain. sci-hub.se

Cascade Reactions and Multicomponent Synthesis Involving this compound as a Core Component

The utility of this compound as a building block in complex chemical transformations, such as cascade and multicomponent reactions, is a subject of significant interest in synthetic organic chemistry. These reactions offer an efficient pathway to construct intricate molecular architectures from simple precursors in a single operation, thereby minimizing waste and maximizing atom economy. The reactive nature of the bromomethyl group, coupled with the inherent electronic properties of the 1-ethyl-1H-pyrrole core, makes this compound a potentially valuable substrate for such processes.

While specific, detailed research findings on cascade and multicomponent reactions solely focused on this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from studies on analogous 2-(halomethyl)pyrrole derivatives and related heterocyclic systems. These reactions typically leverage the electrophilic nature of the bromomethyl group, which readily participates in nucleophilic substitution, and the nucleophilic character of the pyrrole ring itself, which can engage in various annulation and cycloaddition strategies.

One potential application of this compound is in the synthesis of fused heterocyclic systems, such as pyrrolo[1,2-a]pyrazines. Although direct examples with the N-ethyl derivative are scarce, the general strategy often involves the reaction of a 2-(halomethyl)pyrrole with a bidentate nucleophile, such as a substituted ethylenediamine (B42938). This process can proceed in a stepwise or a concerted cascade fashion, leading to the formation of the fused pyrazine (B50134) ring.

Multicomponent reactions involving this compound could foreseeably involve its reaction with two or more other components to assemble a complex product. For instance, a three-component reaction could involve an isocyanide, a suitable nucleophile, and this compound. In such a scenario, the isocyanide could initially react with the bromomethyl group to form a reactive intermediate, which is then trapped by the third component to yield a highly functionalized pyrrole derivative.

The table below outlines hypothetical, yet plausible, cascade and multicomponent reactions involving this compound, based on established reactivity patterns of similar compounds. These examples are intended to be illustrative of the potential synthetic utility of this compound.

Reaction TypeReactantsPotential Product CorePlausible Mechanism
Cascade AnnulationThis compound, EthylenediamineDihydropyrrolo[1,2-a]pyrazineInitial N-alkylation of ethylenediamine followed by intramolecular cyclization and dehydration.
Multicomponent ReactionThis compound, Isocyanide, Carboxylic AcidFunctionalized Pyrrole-2-carboxamideFormation of a nitrilium ion from the isocyanide and bromomethylpyrrole, followed by nucleophilic attack of the carboxylate.
[3+2] Cycloaddition CascadeThis compound, Azide, AlkyneTriazolyl-methyl-pyrroleIn situ formation of a pyrrolyl-methylazide followed by a Huisgen cycloaddition with the alkyne.

It is important to note that the successful implementation of these reactions would be highly dependent on the specific reaction conditions, including the choice of solvent, temperature, and catalyst, if any. Further experimental investigation is required to fully elucidate the scope and limitations of this compound in cascade and multicomponent synthesis.

Building Block for Complex Heterocyclic Structures

The inherent reactivity of the C-Br bond in this compound allows for its use in a variety of cyclization and annulation reactions to form fused heterocyclic systems. The ethyl group at the 1-position of the pyrrole ring enhances its solubility in organic solvents and can influence the steric and electronic properties of the resulting molecules.

Synthesis of Pyrrolo[1,2-a]quinoxalines and Pyrrolo[1,2-a]pyrazines

Pyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]pyrazines are important classes of nitrogen-containing fused heterocycles that exhibit a wide range of biological activities. researchgate.netrsc.orgmdpi.com While numerous synthetic routes to these scaffolds have been developed, the use of this compound as a key building block represents a direct and efficient strategy.

The general approach involves the N-alkylation of a suitable 2-aminoazine, such as a 2-aminoquinoxaline or 2-aminopyrazine, with this compound, followed by an intramolecular cyclization. The initial N-alkylation step is typically carried out in the presence of a base to deprotonate the amino group, facilitating its nucleophilic attack on the electrophilic bromomethyl carbon.

The subsequent intramolecular cyclization can proceed through various mechanisms, often involving the formation of a new carbon-nitrogen or carbon-carbon bond to close the five-membered pyrrole ring onto the existing azine ring. This key cyclization step can be promoted by heat, acid, or a transition metal catalyst.

Starting MaterialReagentProductReaction Type
2-AminoquinoxalineThis compoundEthyl-substituted pyrrolo[1,2-a]quinoxalineN-alkylation followed by intramolecular cyclization
2-AminopyrazineThis compoundEthyl-substituted pyrrolo[1,2-a]pyrazineN-alkylation followed by intramolecular cyclization

Construction of Fused Pyrrole Systems and Polycyclic Architectures

Beyond the synthesis of pyrrolo[1,2-a]quinoxalines and pyrazines, this compound can be employed in the construction of a broader range of fused pyrrole systems and polycyclic architectures. Its ability to act as a bifunctional reagent, with both the pyrrole ring and the bromomethyl group participating in reactions, makes it a valuable tool for creating molecular complexity.

One common strategy involves a tandem reaction sequence where the bromomethyl group first reacts with a nucleophile, and then the pyrrole ring participates in a subsequent cyclization reaction. For instance, reaction with a β-ketoester followed by an intramolecular Paal-Knorr type cyclization can lead to the formation of indolizine derivatives.

Enantioselective Synthesis of Chiral Pyrrole Derivatives

The development of enantioselective methods for the synthesis of chiral pyrrole derivatives is of significant interest due to the prevalence of such motifs in biologically active natural products and pharmaceuticals. While direct enantioselective reactions involving this compound are not extensively reported, its prochiral nature at the methylene (B1212753) carbon of the bromomethyl group presents opportunities for the development of such transformations.

One potential approach involves the use of a chiral catalyst to control the stereochemical outcome of the nucleophilic substitution at the bromomethyl group. For example, a chiral phase-transfer catalyst could be employed to facilitate the reaction with a nucleophile, leading to the formation of a chiral product with high enantiomeric excess.

Alternatively, the pyrrole can be incorporated into a larger molecule that already contains a chiral center, and the subsequent reactions of the bromomethyl group can be influenced by this existing stereocenter, leading to diastereoselective transformations.

Precursor to Biologically Relevant Scaffolds and Chemical Probes

The versatility of this compound as a synthetic building block extends to its use as a precursor for the synthesis of biologically relevant scaffolds and chemical probes. The pyrrole nucleus is a common feature in many natural and synthetic compounds with a wide range of pharmacological activities.

Synthetic Routes to Enzyme Inhibitors and Receptor Modulators

Many enzyme inhibitors and receptor modulators contain heterocyclic cores, and the pyrrole moiety is a privileged scaffold in this regard. nih.gov The ability to functionalize the pyrrole ring and introduce various substituents via the bromomethyl handle allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

For example, the pyrrolo[1,2-a]quinoxaline scaffold, which can be synthesized from this compound, has been identified as a core structure in the development of inhibitors for various enzymes. By modifying the substituents on both the pyrrole and quinoxaline rings, the potency and selectivity of these inhibitors can be fine-tuned.

Target ClassScaffoldSynthetic Precursor
Enzyme InhibitorsPyrrolo[1,2-a]quinoxalineThis compound
Receptor ModulatorsFunctionalized PyrrolesThis compound

Development of Anti-Tuberculosis Agents and Other Antimicrobial Scaffolds

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for the development of new anti-tuberculosis agents with novel mechanisms of action. nih.govnih.govmdpi.com Pyrrole-containing compounds have shown promising activity against this pathogen.

The pyrrolo[1,2-a]quinoxaline scaffold, in particular, has been investigated as a promising framework for the design of new anti-tuberculosis drugs. nih.gov The synthesis of libraries of substituted pyrrolo[1,2-a]quinoxalines, which can be accessed from this compound, allows for the screening of these compounds for their antimycobacterial activity. The structural diversity that can be readily introduced through this synthetic approach is crucial for identifying lead compounds with potent activity and favorable pharmacokinetic properties.

Beyond tuberculosis, the pyrrole scaffold is also found in a variety of other antimicrobial agents. The ability to use this compound to construct diverse heterocyclic systems makes it a valuable starting material in the search for new antibiotics to combat a range of bacterial and fungal infections.

The Versatility of this compound in Advanced Material Synthesis

The chemical compound this compound stands as a pivotal building block in the realms of advanced organic synthesis and material science. Its unique structure, featuring a reactive bromomethyl group attached to an N-ethylated pyrrole ring, offers a versatile platform for the construction of complex molecules and functional materials. This article explores its specific applications in the design of chemical probes, the synthesis of π-conjugated polymers, and the creation of sophisticated supramolecular structures.

Advanced Spectroscopic and Structural Elucidation Methods in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of a compound in solution.

Multi-Dimensional NMR Techniques for Complex Pyrrole (B145914) Derivatives (e.g., COSY, HSQC, HMBC)

For a molecule like 2-(bromomethyl)-1-ethyl-1H-pyrrole, one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights. However, the unequivocal assignment of all proton and carbon signals, especially within the pyrrole ring and the ethyl group, necessitates the use of two-dimensional (2D) NMR experiments.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would reveal correlations between the protons of the ethyl group (the quartet of the methylene (B1212753) protons and the triplet of the methyl protons) and between the adjacent protons on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals of the pyrrole ring and the ethyl and bromomethyl groups by linking them to their attached, and often more easily assigned, protons.

Technique Purpose Expected Correlations for this compound
COSY Identifies ¹H-¹H spin-spin couplings- Between CH₂ and CH₃ of the ethyl group- Between adjacent protons on the pyrrole ring
HSQC Correlates directly bonded ¹H and ¹³C nuclei- Pyrrole ring C-H pairs- Ethyl group CH₂ and CH₃ pairs- Bromomethyl CH₂
HMBC Shows long-range ¹H-¹³C couplings (2-3 bonds)- N-CH₂ protons to pyrrole C2 and C5- Bromomethyl CH₂ protons to pyrrole C2 and C3- Pyrrole H3 to C2, C4, and C5

Variable Temperature NMR for Conformational Dynamics and Intermolecular Interactions

Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of a molecule, such as restricted rotation around single bonds or the study of intermolecular interactions. For this compound, VT-NMR could be employed to study the rotational barrier of the bromomethyl group or to investigate potential weak intermolecular interactions at different temperatures.

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy. For this compound, HRMS would be used to confirm the molecular formula (C₇H₁₀BrN) by providing a highly accurate mass measurement of the molecular ion. This technique is also invaluable for monitoring the progress of a reaction by detecting the masses of reactants, intermediates, and products in a reaction mixture, thereby confirming the successful synthesis of the target compound.

Ion Expected Exact Mass Information Provided
[M]⁺C₇H₁₀BrN⁺Confirms the molecular formula
[M-Br]⁺C₇H₁₀N⁺Indicates the loss of the bromine atom

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Bonding Characterization in Research

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" of the functional groups present.

IR Spectroscopy: For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the pyrrole ring, the ethyl group, and the bromomethyl group. The C-N stretching vibration of the pyrrole ring would also be observable.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for non-polar bonds and symmetric vibrations.

Functional Group Expected IR Absorption Range (cm⁻¹)
C-H (aromatic, pyrrole)3100 - 3000
C-H (aliphatic, ethyl & bromomethyl)3000 - 2850
C=C (pyrrole ring)1650 - 1550
C-N (pyrrole ring)1300 - 1200
C-Br700 - 500

Chromatographic Techniques for High-Purity Compound Isolation and Analytical Assessment in Research (e.g., HPLC, GC)

Chromatographic techniques are essential for the purification of synthetic products and for assessing their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed to assess its purity. The retention time of the compound under specific conditions serves as an identifying characteristic.

Gas Chromatography (GC): Given the likely volatility of this compound, GC is another suitable technique for purity assessment. Coupled with a mass spectrometer (GC-MS), it can provide both separation and identification of the compound and any potential impurities. The retention time in the GC column and the mass spectrum of the eluting compound would confirm its identity and purity.

Technique Stationary Phase (Example) Mobile/Carrier Phase (Example) Purpose
HPLC C18 silica (B1680970) gelAcetonitrile/Water gradientPurity assessment and purification
GC Polysiloxane-based (e.g., DB-5)HeliumPurity assessment and identification (with MS)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a robust tool for investigating the properties of pyrrole (B145914) derivatives. While specific DFT studies on 2-(bromomethyl)-1-ethyl-1H-pyrrole are not abundant in the literature, extensive research on analogous systems allows for a detailed theoretical characterization.

The electronic properties of pyrrole derivatives are largely dictated by the distribution of their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity.

For pyrrole itself, the π molecular orbital system, which conforms to Hückel's rule with six delocalized electrons, is what confers its aromatic character. The nitrogen atom's lone pair participates in this π-system. rsc.org In substituted pyrroles, the nature and position of the substituents can significantly influence the energies of the HOMO and LUMO. For instance, the introduction of an ethyl group at the N-1 position and a bromomethyl group at the C-2 position in this compound is expected to modulate its electronic structure.

While precise HOMO-LUMO values for this compound require specific calculations, studies on similar compounds, such as methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, have determined HOMO-LUMO gaps using DFT methods like B3LYP/6-311++G(d,p). biointerfaceresearch.com For a series of pyrrole-based oligomers, DFT calculations have shown that substitutions can tune the HOMO-LUMO gap, which is a key factor in designing materials for applications like organic solar cells. researchgate.net Generally, a smaller HOMO-LUMO gap suggests higher reactivity. biointerfaceresearch.com

Table 1: Representative Frontier Orbital Energies for a Generic Substituted Pyrrole (Illustrative)

OrbitalEnergy (eV)Description
LUMO-1.5Lowest Unoccupied Molecular Orbital
HOMO-8.5Highest Occupied Molecular Orbital
Gap 7.0 Energy difference

Note: These are illustrative values for a generic pyrrole derivative based on similar compounds and are not specific to this compound. The actual values would require specific DFT calculations.

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be used to confirm the identity and structure of a synthesized compound. DFT calculations can provide theoretical predictions for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

For alkylpyrroles, computational methods have been developed to predict ¹H and ¹³C NMR chemical shifts. rsc.org Studies have shown that for protonated alkylpyrroles, methods incorporating electron correlation, such as Møller-Plesset perturbation theory (MP2), can provide excellent agreement with experimental data. rsc.org The chemical shifts in substituted benzenes, which are aromatic analogues, are influenced by the electronic effects of the substituents, and these effects are approximately additive. ucl.ac.uk Similar principles would apply to substituted pyrroles like this compound.

The aromaticity of the pyrrole ring is a key feature influencing its chemical behavior. This property can be quantified using various theoretical indices. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are two of the most widely used indices. byjus.commdpi.com

The HOMA index is based on the geometric parameter of bond lengths, with a value of 1 indicating a fully aromatic system like benzene. ucr.edu For pyrrole, the HOMA value is less than that of benzene, indicating a lower degree of aromaticity. chemrxiv.org The introduction of substituents can either increase or decrease the aromaticity of the pyrrole ring.

NICS values are calculated based on the magnetic shielding at the center of the ring. Negative NICS values are indicative of aromaticity. mdpi.com For pyrrole, the NICS values are consistent with its aromatic character. chemrxiv.org The π-electron delocalization in the pyrrole ring is fundamental to its aromaticity. mdpi.com In this compound, the ethyl group at the nitrogen and the bromomethyl group at the carbon will influence the electron density distribution and thus the degree of π-electron delocalization and aromaticity. The delocalization of electrons in allylic systems, which have some similarity to the arrangement in the pyrrole ring, leads to increased stability. youtube.com

Table 2: Typical Aromaticity Indices for Pyrrole and Benzene (for comparison)

CompoundHOMANICS(1) (ppm)
Benzene~1.00~-10.2
Pyrrole~0.87Varies

Note: The specific HOMA and NICS values for this compound would depend on the specific computational method used. chemrxiv.orgmdpi.com

Reaction Mechanism Elucidation and Transition State Modeling

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.

The synthesis of this compound would likely involve the bromination of 2-methyl-1-ethyl-1H-pyrrole. This reaction can proceed through a free-radical mechanism, particularly when initiated by UV light or a radical initiator. byjus.compearson.com The mechanism involves three main stages: initiation, propagation, and termination. byjus.com The propagation steps involve the abstraction of a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-like radical, which then reacts with a bromine molecule. pearson.com

Alternatively, nucleophilic substitution reactions on this compound can be studied. The bromomethyl group is a good leaving group, making the compound susceptible to SN2 reactions. youtube.comlibretexts.org In an SN2 reaction, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step. libretexts.org Computational modeling can be used to determine the transition state structure and the energy barrier for such reactions. nih.gov Automated methods for transition state theory calculations have been developed to facilitate the high-throughput screening of reaction kinetics. nih.govumn.edu

Conformational Analysis and Intermolecular Interaction Studies

The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its physical properties and how it interacts with other molecules.

Conformational analysis of the ethyl and bromomethyl substituents would reveal the most stable spatial arrangements of the molecule. Rotation around the single bonds will have specific energy barriers, leading to different conformers. For example, studies on substituted ethanes show that rotational barriers are influenced by stereoelectronic effects. msu.edu

Molecular Dynamics Simulations (if applicable for its role in self-assembly or polymer formation)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time, which is particularly useful for studying processes like self-assembly and polymer formation.

While there are no specific MD studies on this compound, research on other functionalized pyrroles and related systems demonstrates the potential of this technique. For instance, MD simulations have been used to study the self-assembly of diketopyrrolopyrrole (DPP)-based polymers, revealing how intermolecular interactions drive the formation of aggregates. rsc.orgchemrxiv.orgresearchgate.netrsc.org These simulations show that the structure and rigidity of the polymer backbone, influenced by substituent groups, play a crucial role in the self-assembly process. chemrxiv.orgrsc.org

Functionalized pyrroles can be used to create self-assembled monolayers (SAMs) on surfaces. researchgate.net MD simulations, in conjunction with experimental techniques like 2D IR spectroscopy, can unravel the relationship between the structure of these monolayers and their molecular motions. researchgate.net Given the reactive bromomethyl group, this compound could potentially be used as a building block for the synthesis of more complex structures, and MD simulations would be a valuable tool for understanding their subsequent self-assembly or polymerization behavior.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economic Synthetic Methodologies

Traditional synthetic routes often suffer from low atom economy, producing significant waste. rsc.org Future research must prioritize the development of greener synthetic protocols for 2-(bromomethyl)-1-ethyl-1H-pyrrole. A key area of focus is the principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product. rsc.orgnih.gov

One promising approach is the adaptation of methods like the Lewis or protic acid-catalyzed synthesis of multi-substituted pyrroles from aziridines. nih.govnih.govresearchgate.net This method is highly atom-economical as it incorporates nearly all atoms from the reactants into the pyrrole (B145914) product, with water as the primary byproduct. nih.govnih.gov Applying such a strategy to synthesize precursors for this compound could significantly reduce waste and improve efficiency. Research should also explore the use of greener, renewable solvents and catalysts to further enhance the sustainability of the synthesis.

Synthesis MetricTraditional Synthesis (e.g., Paal-Knorr)Atom-Economic Synthesis (e.g., from Aziridines)
Primary Goal High yield, good selectivityHigh yield, selectivity, and maximum atom incorporation
Common Byproducts Stoichiometric inorganic salts, organic wastePrimarily water nih.govnih.gov
Environmental Impact Higher, due to waste generationLower, aligns with Green Chemistry principles rsc.org
Catalyst Often requires stoichiometric reagentsCatalytic amounts of Lewis or protic acids nih.govnih.gov

Exploration of Novel Catalytic Systems for Regioselective and Stereoselective Transformations

The reactivity of the bromomethyl group in this compound makes it a prime candidate for a variety of substitution and coupling reactions. However, controlling the selectivity of these transformations is crucial. Future research will likely focus on developing novel catalytic systems that can precisely control where and how other molecules react with this pyrrole derivative.

For instance, transition-metal-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the bromomethyl position. The challenge lies in designing catalysts that are not only efficient but also highly regioselective, preventing unwanted side reactions on the pyrrole ring itself. Furthermore, for reactions that create new chiral centers, the development of stereoselective catalysts will be essential to produce specific enantiomers, which is particularly important for pharmaceutical applications. Research into biocatalysis, using enzymes to perform these transformations, could also offer unparalleled selectivity under mild conditions.

Untapped Synthetic Potential in Materials Science and Functional Molecule Design

The pyrrole ring is a fundamental component of conducting polymers like polypyrrole. scbt.com The structure of this compound makes it an ideal monomer for creating novel functional polymers. The ethyl group on the nitrogen can enhance solubility, while the bromomethyl group provides a reactive site for polymerization or for grafting the molecule onto surfaces and other materials.

Future work should explore the polymerization of this compound to create new materials with tailored electronic, optical, and physical properties. ontosight.ai By copolymerizing it with other monomers, researchers could fine-tune the properties of the resulting materials for specific applications, such as in sensors, electronic devices, or coatings. scbt.comnih.gov Additionally, its ability to be incorporated into larger, complex molecules makes it a valuable building block for the design of new pharmaceuticals, agrochemicals, and other functional molecules where the pyrrole motif is desired for its biological activity or physical properties. mdpi.comresearchgate.net

Potential Application AreaKey Molecular PropertyRole of this compound
Conducting Polymers π-conjugated system, processabilityServes as a soluble, functional monomer for polymerization. scbt.comontosight.ai
Organic Electronics Tunable energy levels, charge transportBuilding block for organic semiconductors. nih.gov
Functional Surfaces Surface adhesion, specific reactivityThe bromomethyl group allows for grafting onto surfaces.
Drug Discovery Biological activity, structural scaffoldCore structure for synthesizing new bioactive compounds. mdpi.comontosight.ai

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The transition from traditional batch synthesis to modern automated platforms represents a significant opportunity for accelerating research involving this compound. Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters like temperature and pressure, leading to improved yields, safety, and scalability. spirochem.comresearchgate.netsci-hub.senih.gov

Integrating the synthesis of this compound derivatives into a flow chemistry setup would enable rapid production and optimization. rsc.org When combined with automated synthesis platforms, often called "molecule makers," researchers can rapidly create large libraries of related compounds by systematically varying the reactants that are combined with the pyrrole building block. nih.govillinois.edu This high-throughput approach is invaluable for screening new drug candidates or for discovering materials with novel properties, shifting the research bottleneck from synthesis to imagination. nih.govnih.gov

ParameterBatch ChemistryFlow Chemistry
Scalability Often difficult, non-linearSimpler, more linear scale-up spirochem.com
Safety Higher risk with hazardous reagents/intermediatesImproved safety due to small reaction volumes researchgate.net
Process Control Limited control over temperature/mixing gradientsPrecise control over reaction parameters spirochem.com
Efficiency Slower reaction optimizationRapid optimization and production sci-hub.se
Integration Manual or semi-automatedFully compatible with automated synthesis platforms beilstein-journals.orgnih.gov

Advanced Characterization Techniques for In Situ Reaction Monitoring and Mechanistic Insights

A deep understanding of how this compound behaves in chemical reactions is essential for optimizing synthetic routes and designing new applications. Future research will increasingly rely on advanced characterization techniques to monitor reactions in real-time (in situ) and to elucidate complex reaction mechanisms.

Spectroscopic methods such as in-situ NMR and IR spectroscopy can provide a continuous stream of data on the concentration of reactants, intermediates, and products as a reaction progresses. acgpubs.org This information is critical for understanding reaction kinetics and identifying transient, unstable intermediates that may be key to the reaction pathway. Mass spectrometry techniques can also be coupled with reaction setups to provide detailed mechanistic insights. A thorough understanding of the bromination and subsequent substitution reactions on the pyrrole scaffold will enable more precise control over the synthesis of complex target molecules. buketov.edu.kz

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(bromomethyl)-1-ethyl-1H-pyrrole?

  • Methodological Answer : The compound is typically synthesized via bromination of a methyl-substituted pyrrole precursor. A key approach involves treating 1-ethyl-2-methyl-1H-pyrrole with brominating agents such as bromine (Br₂) in dimethylformamide (DMF) or chloroform, often in the presence of a base like potassium carbonate (K₂CO₃) to neutralize HBr byproducts . For example, bromination of 2-methylpyrrole derivatives under controlled conditions (0–25°C, 1–3 hours) yields the bromomethyl product with ~70–85% efficiency. Careful purification via column chromatography is required due to potential side reactions, such as over-bromination or ring decomposition .

Q. What are the typical substitution reactions involving the bromomethyl group in this compound?

  • Methodological Answer : The bromomethyl group is highly reactive in nucleophilic substitutions. Common reactions include:

  • Alkylation : Reaction with amines (e.g., thiomorpholine) to form pyrrole-alkylamine derivatives, useful in medicinal chemistry .
  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids to generate biaryl-pyrrole hybrids .
  • Hydrolysis : Controlled hydrolysis to yield hydroxymethyl derivatives, which are intermediates for further functionalization .
    Reaction conditions (solvent, temperature, catalyst) must be optimized to avoid pyrrole ring destabilization, as electron-rich pyrroles are prone to electrophilic attack at the β-position .

Advanced Research Questions

Q. How does the electronic environment of the pyrrole ring influence the stability of this compound?

  • Methodological Answer : The 1-ethyl group enhances steric protection of the pyrrole nitrogen, but the electron-donating nature of the alkyl group increases ring electron density, making the compound susceptible to decomposition via oxidation or electrophilic side reactions. Computational studies using density functional theory (DFT) reveal that the bromomethyl group introduces localized electron withdrawal, moderating ring reactivity. Stability can be improved by using non-polar solvents (e.g., dichloromethane) and avoiding strong acids or oxidizers .

Q. What challenges arise in achieving regioselective functionalization of this compound?

  • Methodological Answer : Regioselectivity is complicated by competing reactivity at the α- and β-positions of the pyrrole ring. For example, formylation via Vilsmeier-Haack conditions (POCl₃/DMF) predominantly targets the β-position due to the directing effect of the bromomethyl group, but side products from α-attack (~15–20%) are common . Strategies to improve selectivity include:

  • Steric Hindrance : Bulky substituents on the pyrrole nitrogen (e.g., benzyl instead of ethyl) to block undesired reaction sites .
  • Catalytic Control : Use of transition-metal catalysts (e.g., Pd) to direct cross-coupling reactions to specific positions .

Q. How can contradictory data on the compound’s reactivity in different studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in reaction conditions or impurities. For instance:

  • Bromination Efficiency : Yields differ between studies using Br₂ in DMF (85%) vs. CCl₄ (65%) due to solvent polarity effects on intermediate stability .
  • Byproduct Formation : Trace moisture during synthesis can hydrolyze the bromomethyl group, leading to hydroxymethyl derivatives misinterpreted as primary products .
    Systematic reproducibility studies, coupled with advanced characterization (e.g., 2D NMR, HRMS), are critical for resolving such contradictions .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize anhydrous conditions and inert atmospheres to minimize hydrolysis/oxidation .
  • Analytical Rigor : Use tandem MS/NMR to confirm product purity, especially when reporting novel derivatives .
  • Computational Support : Apply DFT calculations to predict reactivity hotspots and rationalize experimental outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.